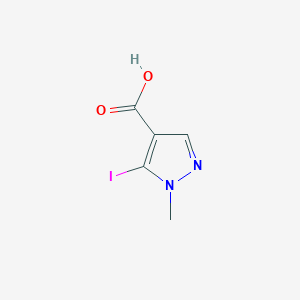

5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-iodo-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQONFGNSPOSWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. We will explore its chemical structure, physicochemical properties, and spectroscopic signature. The document details a robust synthetic pathway, including a step-by-step experimental protocol, and examines the compound's primary role as a versatile intermediate for creating diverse molecular libraries via modern cross-coupling reactions. Emphasis is placed on its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors and other pharmacologically active agents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of numerous FDA-approved drugs.[1] Molecules incorporating this ring system exhibit a wide spectrum of biological activities, including anti-inflammatory (Celecoxib), analgesic (Difenamizole), and antipsychotic (CDPPB) properties.[1]

The functionalization of the pyrazole core is critical for modulating its pharmacological activity and physicochemical properties.[1] Halogenated pyrazoles, in particular, serve as exceptionally versatile intermediates. The introduction of an iodine atom, as seen in 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, creates a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows chemists to strategically introduce diverse substituents, enabling systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Core Compound Profile: 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Chemical Structure and Identification

5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring substituted at key positions to maximize its synthetic utility. The methyl group at the N1 position prevents tautomerization and provides a fixed substitution vector, while the carboxylic acid at C4 offers a site for amide bond formation or other derivatizations. The iodine atom at the C5 position is the primary reactive site for cross-coupling chemistry.

Caption: Chemical structure of the title compound.

Physicochemical and Spectroscopic Data

The compound is typically supplied as a solid powder. Its structure lends itself to solubility in common organic solvents such as DMSO and DMF.

| Property | Value | Source |

| CAS Number | 1198113-11-9 | [2] |

| Molecular Formula | C₅H₅IN₂O₂ | |

| Molecular Weight | 252.01 g/mol | Calculated |

| Appearance | Powder | |

| Storage Temperature | Room Temperature | |

| InChIKey | YQONFGNSPOSWEI-UHFFFAOYSA-N |

Spectroscopic Analysis: The structural features give rise to a distinct NMR signature. Spectroscopic data, including ¹H NMR, ¹³C NMR, and LC-MS, are available from commercial suppliers.[2]

-

¹H NMR: Key expected signals include a singlet for the N-methyl protons (CH₃), a singlet for the proton at the C3 position of the pyrazole ring, and a broad singlet for the carboxylic acid proton (COOH). The absence of a signal corresponding to a C5 proton confirms the iodo-substitution at that position.

-

¹³C NMR: Signals corresponding to the five unique carbon atoms are expected, including the methyl carbon, the three distinct pyrazole ring carbons, and the carboxyl carbon.

-

Mass Spectrometry: The presence of iodine with its characteristic isotopic pattern would be readily identifiable.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and efficient strategy to synthesize 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid involves a multi-step sequence starting from readily available precursors. The workflow typically involves the formation of the methylated pyrazole core, followed by a regioselective iodination step, and concluding with the hydrolysis of an ester protecting group.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Ester Hydrolysis

This protocol is adapted from a standard procedure for the hydrolysis of a similar pyrazole ester and represents the final step in the proposed synthesis.[3]

Objective: To hydrolyze ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate to yield the target carboxylic acid.

Materials:

-

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the starting ester (e.g., 2.5 mmol) in a 1:1:1 solvent mixture of MeOH, THF, and H₂O (e.g., 15 mL total).[3]

-

Reagent Addition: Add lithium hydroxide monohydrate (approx. 10 equivalents, 25 mmol) to the stirred solution at room temperature (25 °C).[3]

-

Causality Insight: A large excess of LiOH is used to drive the saponification reaction to completion, ensuring full conversion of the ester to the carboxylate salt, even for sterically hindered or less reactive esters.

-

-

Reaction Monitoring: Stir the reaction mixture at 25 °C for 2-4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Solvent Removal: Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents (MeOH and THF).[3]

-

Acidification: Re-dissolve the residue in water and carefully adjust the pH to approximately 4 by the dropwise addition of 1N HCl.[3] A precipitate of the carboxylic acid product should form.

-

Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful conversion to the water-insoluble carboxylic acid from its water-soluble lithium salt.

-

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate.[3]

-

Washing and Drying: Combine the organic layers, wash with saturated brine to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄.[3]

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, which can be used directly or purified further by recrystallization if necessary.[3]

Key Reactivity: The C-I Bond in Cross-Coupling

The synthetic value of this compound is dominated by the reactivity of the C5-I bond. This bond is highly susceptible to oxidative addition to a low-valent palladium(0) catalyst, initiating a catalytic cycle for a variety of cross-coupling reactions. This enables the facile construction of a C-C or C-N bond at this position, connecting the pyrazole core to other aromatic, heteroaromatic, or alkyl fragments.

Caption: Utility in Suzuki cross-coupling reactions.

This reactivity is paramount in drug discovery for:

-

Library Synthesis: Rapidly generating a large number of diverse analogues for high-throughput screening.

-

SAR Studies: Systematically probing the effect of different substituents at the C5 position on biological activity.

-

Lead Optimization: Fine-tuning the properties (e.g., potency, selectivity, pharmacokinetics) of a lead compound by introducing specific functional groups.

Applications in Drug Discovery and Development

5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is not typically a final drug product but rather a critical intermediate used to construct more complex active pharmaceutical ingredients (APIs).

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted heterocyclic core to bind within the ATP-binding pocket of the target enzyme. This iodinated pyrazole serves as an ideal starting point for synthesizing analogues that can be optimized for potency and selectivity against specific kinases.

-

PDE5 Inhibitor Analogues: Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, features a pyrazolopyrimidinone core.[1] This building block can be used to synthesize novel analogues, potentially leading to compounds with improved selectivity for different PDE isoenzymes or altered pharmacokinetic profiles.

-

Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This intermediate allows for the creation of novel anti-inflammatory candidates by exploring substitutions that can modulate cyclooxygenase (COX) enzyme selectivity or introduce other beneficial properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Hazard Identification:

-

GHS Pictogram: GHS07 (Warning)

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5]

-

Avoid breathing dust, fumes, or vapors.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid stands out as a high-value, versatile building block for modern drug discovery. Its pre-installed functional handles—the reactive iodine for cross-coupling, the carboxylic acid for amide formation, and the N-methyl group for defined regiochemistry—provide a robust platform for the efficient synthesis of complex molecular architectures. By enabling the rapid exploration of chemical diversity and the strategic optimization of lead compounds, this intermediate serves as a powerful tool for scientists and researchers dedicated to developing the next generation of targeted therapeutics.

References

-

PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Automated Topology Builder (ATB). 1-Methyl-1H-pyrazole-4-carboxylicacid. [Link]

-

Bioorganic & Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1198113-11-9|5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 75092-30-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

Technical Guide: Solubility & Handling of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid in DMSO

This guide outlines the solubility, handling, and application protocols for 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1198113-11-9) is a polar, functionalized heterocycle. While it exhibits high crystallinity typical of pyrazole-carboxylic acids, it demonstrates good solubility in Dimethyl Sulfoxide (DMSO) due to the solvent's high dielectric constant and hydrogen-bond accepting capability.

-

Typical Stock Concentration: 50 mM – 100 mM.

-

Solubility Mechanism: Dipole-dipole interaction and H-bond acceptance by DMSO from the carboxylic acid moiety.

-

Critical Handling: Protect from light to prevent photo-deiodination; store stock solutions at -20°C.

Physicochemical Profile

Understanding the structural properties is prerequisite to mastering the solubility behavior.

| Parameter | Data | Relevance to Solubility |

| CAS Number | 1198113-11-9 | Unique identifier for procurement/verification. |

| Molecular Weight | 252.01 g/mol | Moderate MW facilitates dissolution compared to larger polymers. |

| Structure | Pyrazole core, N1-Methyl, C4-COOH, C5-Iodo | Amphiphilic: The COOH is polar/hydrophilic; the Iodo/Methyl groups are lipophilic. |

| pKa (Calc.) | ~3.0 – 3.5 | The C5-Iodine is electron-withdrawing, increasing the acidity of the C4-COOH compared to the non-iodinated analog. |

| Physical State | White/Off-white Solid | High lattice energy requires disruption by a polar aprotic solvent. |

Structural Visualization

The following diagram illustrates the solvation mechanism where DMSO stabilizes the acidic proton and the polarized aromatic ring.

Figure 1: Solvation mechanism of the target compound in DMSO.

Solubility Protocol: The "Gradual Saturation" Method

Do not attempt to dissolve the maximum amount immediately. High heat generation (heat of solution) or "crashing out" can occur if not managed.

Reagents

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

-

Vessel: Amber glass vial (borosilicate) to protect the iodine moiety from light.

Step-by-Step Procedure

-

Weighing: Weigh 12.6 mg of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid into an amber vial.

-

Initial Addition: Add 250 µL of anhydrous DMSO.

-

Observation: The powder may not dissolve instantly due to lattice energy.

-

-

Vortex/Sonication: Vortex for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature (25°C) for 2–5 minutes.

-

Caution: Do not allow the water bath temperature to exceed 40°C to avoid degradation.

-

-

Dilution to Target: Once dissolved, add the remaining DMSO to reach the final volume (e.g., add 250 µL more for a 500 µL total volume).

-

Result: This yields a 50 mM stock solution (12.6 mg in 0.5 mL).

-

-

Verification: Inspect for turbidity. The solution should be clear and colorless to pale yellow.

Solubility Thresholds

| Concentration | Status | Notes |

| 10 mM | Highly Soluble | Recommended for biological assays to keep DMSO <1%. |

| 50 mM | Soluble | Standard stock concentration for chemical synthesis. |

| 100 mM | Achievable | May require mild warming (30-35°C) and sonication. |

| >200 mM | Risk | High risk of precipitation upon freeze-thaw cycles. |

Stability & Storage (Critical)

The iodine atom at position 5 is a "soft" leaving group and can be sensitive to photolytic cleavage.

-

Light Sensitivity: The C-I bond is weaker than C-Cl or C-Br. Exposure to UV or strong ambient light can cause homolytic cleavage, releasing iodine radicals and turning the solution brown/purple.

-

Protocol: Always use amber vials or wrap clear vials in aluminum foil.

-

-

Hygroscopicity: DMSO is hygroscopic. Absorption of water can cause the hydrophobic pyrazole scaffold to precipitate (crash out) over time.

-

Protocol: Store under nitrogen or argon atmosphere if possible. Use septum caps.

-

-

Temperature: Store stock solutions at -20°C .

-

Thawing: Allow to reach room temperature before opening to prevent water condensation inside the vial.

-

Applications in Drug Discovery

This compound is a dual-functional scaffold. The solubility in DMSO is critical because DMSO is often the solvent of choice for the subsequent reaction screening.

A. Suzuki-Miyaura Coupling (C5-Functionalization)

The 5-iodo position is highly reactive toward palladium-catalyzed cross-coupling.

-

Workflow: The 50 mM DMSO stock can be used directly in high-throughput synthesis (HTS) arrays.

-

Reaction: 5-Iodo-pyrazole + Aryl Boronic Acid

5-Aryl-pyrazole.

B. Amide Coupling (C4-Functionalization)

The 4-carboxylic acid is used to build the core scaffold.

-

Workflow: Activation with HATU or EDC requires the compound to be fully solubilized to prevent heterogeneous kinetics.

Figure 2: Synthetic utility of the solubilized building block.

Troubleshooting

Issue: Precipitate forms upon adding aqueous buffer (e.g., PBS) to the DMSO stock.

-

Cause: The compound is hydrophobic (lipophilic iodine/methyl groups). The "water crash" effect occurs when DMSO concentration drops below the solubility limit of the compound in water.

-

Solution:

-

Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., 1:1 DMSO:Water) if the assay allows.

-

pH Adjustment: The carboxylic acid (pKa ~3.5) is more soluble in its deprotonated form. Ensure the buffer pH is > 7.4 .

-

Limit Concentration: For aqueous assays, ensure the final compound concentration is < 100 µM.

-

References

-

Sigma-Aldrich. Product Specification: 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1198113-11-9).

-

BenchChem. Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole (Analogous Protocol).

-

MDPI. DMSO Solubility Assessment for Fragment-Based Screening. (General solubility trends for heterocyclic carboxylic acids).

-

PubChem. Compound Summary: 1-Methyl-1H-pyrazole-4-carboxylic acid (Parent Scaffold).

Regiochemical Divergence in Pyrazole Scaffolds: A Technical Analysis of 1-Methyl-5-iodopyrazole-4-carboxylic acid vs. its 4-Iodo Isomer

Executive Summary

In modern drug discovery and agrochemical development, the pyrazole ring serves as a privileged pharmacophore. Functionalizing this heterocycle—specifically through iodination—creates critical vectors for downstream cross-coupling reactions. However, the regiochemistry of the iodine atom dictates entirely different synthetic workflows, electronic properties, and subsequent reactivity profiles. This technical guide provides an in-depth comparative analysis of two vital building blocks: 1-methyl-5-iodopyrazole-4-carboxylic acid and its 4-iodo positional isomer , equipping researchers with the mechanistic causality needed to optimize synthetic routes.

Structural & Electronic Profiling

The pyrazole core exhibits a pronounced electronic asymmetry that governs its reactivity. The lone pair on the N1 atom delocalizes into the π-system, significantly increasing the electron density at the C4 position. Consequently, C4 possesses the highest HOMO coefficient, making it the thermodynamic and kinetic sink for electrophiles.

Conversely, the C5 position is relatively electron-deficient and sterically hindered by the adjacent N1-methyl group. This inherent electronic bias means that while the 4-iodo isomer can be synthesized via direct Electrophilic Aromatic Substitution (EAS), the 5-iodo isomer requires indirect, functional-group-directed methodologies to force halogenation at the unfavored position [1].

Synthetic Methodologies: Causality & Workflow

The 4-Iodo Isomer: Harnessing Electronic Bias

Because C4 is highly nucleophilic, direct iodination is both rapid and high-yielding. Utilizing reagents like molecular iodine (

The 5-Iodo Isomer: Circumventing Natural Reactivity

To install iodine at the electron-deficient C5 position, chemists must bypass direct EAS. The most robust method involves starting with a pre-functionalized core, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Through a Sandmeyer-type reaction, the amine is converted to a diazonium salt, which is subsequently displaced by an iodide nucleophile[3]. Alternatively, Directed Ortho-Metalation (DoM) using strong bases (e.g., n-BuLi) can selectively deprotonate C5, followed by an iodine quench[2].

Synthetic divergence for 4-iodo vs 5-iodo pyrazole isomers based on electronic bias.

Reactivity Profiles & Advanced Applications

The positional difference of the iodine atom unlocks orthogonal downstream applications.

Standard Cross-Coupling (4-Iodo): The 4-iodo isomer is the industry standard for linear molecular extension. It undergoes rapid oxidative addition with Palladium catalysts, making it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings to build complex biaryl systems.

Tandem Coupling-Cyclization (5-Iodo): The 1-methyl-5-iodopyrazole-4-carboxylic acid offers a unique topological advantage. The spatial proximity of the C5-iodine and the C4-carboxylic acid enables tandem reactions. When subjected to Sonogashira coupling conditions with a terminal alkyne, the initial 5-alkynyl intermediate undergoes an immediate intramolecular 6-endo-dig cyclization. This Pd/C-mediated cascade efficiently yields complex fused heterocycles, specifically pyrano[4,3-c]pyrazol-4(1H)-ones[3].

Mechanism of Pd/C-mediated tandem coupling-cyclization of 5-iodopyrazole-4-carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm mechanistic progression.

Protocol A: Regioselective Synthesis of 1-Methyl-4-iodopyrazole-5-carboxylic acid

Causality: This green-chemistry approach utilizes water as a solvent and

-

Initiation: Suspend 1-methylpyrazole-5-carboxylic acid (1.0 eq) in deionized water. Add molecular iodine (

, 0.5 eq). The suspension will appear dark brown. -

Oxidation: Dropwise add 30%

(0.6 eq) at room temperature. Validation Check: The reaction mixture will slowly change color as -

Monitoring: Stir for 4-12 hours. Monitor via TLC (Hexanes/EtOAc 1:1). Validation Check: Complete disappearance of the starting material spot indicates full conversion.

-

Quench & Isolation: Add saturated aqueous sodium thiosulfate (

). Validation Check: The immediate disappearance of any residual brown/yellow color confirms the complete neutralization of unreacted

Protocol B: Synthesis of 1-Methyl-5-iodopyrazole-4-carboxylic acid via Sandmeyer

Causality: Direct iodination is electronically forbidden at C5. Diazotization of the C5-amine creates an excellent leaving group (

-

Diazotization: Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in concentrated HCl and cool to 0°C. Slowly add aqueous

(1.1 eq), keeping the temperature <5°C. -

Substitution: Dropwise add aqueous

(2.5 eq). Validation Check: Vigorous gas evolution ( -

Workup: Warm to room temperature, stir for 2 hours, and extract with Ethyl Acetate. Wash the organic layer with

to remove -

Hydrolysis: Dissolve the crude ester in THF/MeOH and add 2M NaOH. Stir until TLC shows no remaining ester.

-

Acidification: Acidify the aqueous layer with 2M HCl to pH 2. Validation Check: The immediate formation of a crystalline precipitate confirms the successful generation of the free carboxylic acid. Filter and dry.

Quantitative Data Presentation

Table 1: Comparative Physicochemical and Reactivity Profile

| Property / Metric | 1-Methyl-4-iodopyrazole Isomer | 1-Methyl-5-iodopyrazole Isomer |

| C-I Bond Position | C4 (Electron-rich π-system) | C5 (Electron-deficient π-system) |

| Primary Synthetic Route | Direct Electrophilic Iodination ( | Sandmeyer Reaction or Directed Metalation |

| Reactivity to EAS | Highly Favorable | Highly Unfavorable |

| Steric Environment | Low Hindrance (flanked by C3-H) | High Hindrance (flanked by N1- |

| Key Downstream Application | Linear cross-coupling (Suzuki, Buchwald) | Tandem coupling-cyclization (Pyrano-pyrazoles) |

Table 2: Cross-Coupling Performance Metrics

| Reaction Type | Isomer | Catalyst System | Typical Yield | Mechanistic Note |

| Suzuki-Miyaura | 4-Iodo | 85 - 95% | Rapid oxidative addition due to unhindered C4 position. | |

| Sonogashira | 4-Iodo | 80 - 90% | Standard alkyne insertion without cyclization. | |

| Tandem Cyclization | 5-Iodo | 10% Pd/C, CuI, | 75 - 88% | 6-endo-dig cyclization driven by proximity of C4-COOH and C5-alkyne. |

References

-

Pd/C-mediated synthesis of α-pyrone fused with a five-membered nitrogen heteroaryl ring: A new route to pyrano[4,3-c]pyrazol-4(1H)-ones Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Pd/C-mediated synthesis of α-pyrone fused with a five-membered nitrogen heteroaryl ring: A new route to pyrano[4,3-c]pyrazol-4(1H)-ones [beilstein-journals.org]

An In-depth Technical Guide to the Determination of pKa Values for 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the methodologies for determining the pKa of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. We will explore both established experimental techniques and advanced computational approaches, offering researchers, scientists, and drug development professionals a detailed roadmap for accurate pKa determination. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, governs its solubility, permeability, protein binding, and ultimately, its therapeutic efficacy and safety profile. For a carboxylic acid such as 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, the pKa value represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This equilibrium is fundamental to understanding how the drug will behave in various physiological compartments, from the acidic environment of the stomach to the near-neutral pH of the bloodstream.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] The introduction of an iodine atom and a carboxylic acid function on the 1-methyl-pyrazole ring creates a unique chemical entity with specific electronic and steric properties that necessitate precise pKa determination to guide its development as a potential therapeutic agent.

This guide will first address the procurement and synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a prerequisite for experimental analysis. Subsequently, we will delve into the theoretical underpinnings and practical execution of three primary experimental methods for pKa determination: potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Finally, we will explore the power of computational chemistry, specifically Density Functional Theory (DFT), to predict pKa values, offering a valuable in-silico alternative or complement to experimental approaches.

Synthesis and Procurement of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

For the purpose of experimental pKa determination, high-purity 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is essential. This compound is commercially available from various chemical suppliers.[3][4] For researchers opting for in-house synthesis, a plausible synthetic route can be adapted from procedures for related pyrazole carboxylic acids. A general approach might involve the cyclization of a suitably substituted hydrazine with a β-ketoester to form the pyrazole ring, followed by iodination and subsequent hydrolysis of the ester to the carboxylic acid.

A potential, though not explicitly documented for this specific isomer, synthetic pathway could be conceptualized based on known pyrazole chemistry.[5][6] The synthesis of the constitutional isomer, 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, involves the hydrolysis of the corresponding ethyl ester with lithium hydroxide.[7]

Experimental Determination of pKa

The choice of experimental method for pKa determination depends on factors such as the compound's solubility, purity, and the availability of instrumentation.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound while monitoring the pH with a calibrated electrode.

Principle

The titration of a weak acid (HA) with a strong base (e.g., NaOH) results in the formation of its conjugate base (A⁻). The pH of the solution changes as the titration progresses, and a plot of pH versus the volume of titrant added produces a sigmoidal curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).[10][11]

Experimental Protocol

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.

-

Prepare a solution of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (e.g., 1 mM) in a suitable solvent.[10] Given the potential for low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) may be necessary.[12][13]

-

To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl should be used.[10]

-

-

Instrumentation Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the analyte solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse the pH electrode and the titrant delivery tube into the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[9]

-

-

Titration Procedure:

-

Add small, precise increments of the standardized NaOH solution.

-

Record the pH reading after each addition, allowing the system to equilibrate.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve (the point of maximum slope), which can be found using the first or second derivative of the curve.[11]

-

The pKa is the pH at the half-equivalence point.

-

UV-Vis Spectrophotometry

Spectrophotometric pKa determination is particularly useful for compounds that possess a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[14] This method is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.[9]

Principle

The protonated and deprotonated forms of the analyte have different molar absorptivities at certain wavelengths. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, a sigmoidal curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[8][15]

Experimental Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).[14]

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant volume of the stock solution to a cuvette (or a 96-well plate for higher throughput) and record the UV-Vis spectrum.[14]

-

Identify the wavelengths of maximum absorbance for the acidic and basic forms of the compound.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength (where the difference in absorbance between the two forms is maximal) against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

-

Alternatively, plotting the ratio of absorbances at two different wavelengths against pH can minimize errors due to concentration variations.[8][16]

-

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that can be used to determine pKa values, especially for compounds with low solubility or when only small sample amounts are available.[17][18]

Principle

The electrophoretic mobility of a molecule in an electric field is dependent on its charge-to-size ratio. For an ionizable compound, its effective mobility changes with the pH of the background electrolyte as its degree of ionization changes. By measuring the effective mobility at different pH values, a sigmoidal curve can be constructed, and the pKa determined from the inflection point.[19]

Experimental Protocol

-

Instrumentation and Reagents:

-

A capillary electrophoresis system with a UV detector is required.

-

Prepare a series of background electrolytes (buffers) with varying pH values.

-

A neutral marker (e.g., DMSO) is used to determine the electroosmotic flow.[17]

-

-

Electrophoretic Analysis:

-

Inject a small plug of the sample solution into the capillary filled with a specific pH buffer.

-

Apply a high voltage and record the migration times of the analyte and the neutral marker.

-

Repeat the analysis for each buffer of a different pH.

-

-

Data Analysis:

Data Summary Table

| Method | Principle | Advantages | Disadvantages |

| Potentiometric Titration | Measures pH change upon addition of a titrant. | High precision, well-established.[9] | Requires larger sample amounts, sensitive to CO₂.[9] |

| UV-Vis Spectrophotometry | Measures absorbance changes with pH. | High sensitivity, small sample requirement.[9][14] | Requires a chromophore near the ionization site.[14] |

| Capillary Electrophoresis | Measures changes in electrophoretic mobility with pH. | Small sample volume, suitable for impure samples and low solubility compounds.[17][18] | Requires a chromophore for UV detection.[18] |

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of pKa.

Computational pKa Prediction using Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for predicting pKa values, offering insights that can guide experimental design and rationalize structure-activity relationships.[1][21] Density Functional Theory (DFT) is a quantum mechanical method that can accurately calculate the free energy difference between the protonated and deprotonated states of a molecule.[22]

Principle

The pKa can be calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Various thermodynamic cycles can be employed, with the direct method (calculating the free energies of the acid and its conjugate base directly in the solvated state) being a common approach.[23][24]

Computational Protocol

-

Molecular Modeling:

-

Build the 3D structures of the protonated (carboxylic acid) and deprotonated (carboxylate) forms of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

-

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimization and frequency calculations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[23][25]

-

A suitable DFT functional (e.g., B3LYP, M06-2X, or ωB97XD) and basis set (e.g., 6-31+G(d,p) or larger) should be selected.[25][26]

-

-

pKa Calculation:

-

Calculate the Gibbs free energies of the solvated species.

-

The pKa is then calculated using the following equation: pKa = (G(A⁻) - G(HA) + G(H⁺)) / (2.303 * RT) where G(A⁻), G(HA), and G(H⁺) are the Gibbs free energies of the deprotonated form, the protonated form, and the proton in solution, respectively. R is the gas constant, and T is the temperature. The value for G(H⁺) is a well-established, but method-dependent, parameter.

-

-

Refinement (Optional):

-

The accuracy of the prediction can often be improved by including a few explicit water molecules in the calculation to model the direct hydrogen-bonding interactions with the carboxylic acid/carboxylate group.[23][26]

-

Applying a linear correction based on a set of known carboxylic acids can also enhance the predictive power of the model.[23]

-

Computational Workflow Diagram

Caption: Workflow for computational pKa prediction using DFT.

Conclusion

The determination of the pKa of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a critical step in its evaluation as a potential drug candidate. This guide has provided a detailed overview of both experimental and computational methodologies that can be employed for this purpose. Potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis offer robust experimental routes, each with its own set of advantages and considerations. Complementing these techniques, computational prediction using Density Functional Theory provides a powerful in-silico approach to estimate pKa values with increasing accuracy. By integrating these methodologies, researchers can obtain a comprehensive understanding of the ionization behavior of this important heterocyclic compound, thereby accelerating its journey through the drug discovery and development pipeline.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: https://www.creative-bioarray.

- Herrero-Martínez, J. M., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Available from: https://pubs.acs.org/doi/10.1021/acs.analchem.5b00882

- Ortiz, M. C., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis. Available from: https://www.sciencedirect.com/science/article/pii/S073170852200057X

- Roses, M., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Available from: https://pubs.acs.org/doi/10.1021/co500045k

- Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. Pharmaceutical Research. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4848326/

- Subirats, X., et al. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Chemical Society of Pakistan. Available from: https://www.researchgate.

- Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available from: https://www.analiza.com/using-capillary-electrophoresis-to-measure-pka/

- ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Joint Assessment of Commodity Chemicals No. 55. Available from: https://www.ecetoc.org/wp-content/uploads/2014/08/JACC-No.-055-Appendix-A-pKa.pdf

- Poole, C. F., & Taha, A. A. (2004). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A. Available from: https://pubmed.ncbi.nlm.nih.gov/15250417/

- Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: https://www.

- Mettler Toledo. (2023). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: https://www.mt.

- Rowan. (2025). How to Predict pKa. Available from: https://rowan.cc/guides/how-to-predict-pka

- Sari, Y., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series. Available from: https://typeset.

- Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6244583/

- Daina, A., & Zoete, V. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025819/

- eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: https://egyankosh.ac.in/handle/123456789/22376

- Nardi, M., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. Available from: https://www.mdpi.com/1420-3049/29/6/1259

- Stoyanov, A. V., & Stoyanova, M. I. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Available from: https://www.scirp.

- da Silva, J. G., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Available from: https://pubs.acs.org/doi/10.1021/acs.jpca.0c08889

- Thapa, B., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa’s of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A. Available from: https://pubs.acs.org/doi/10.1021/acs.jpca.6b04141

- Meanwell, N. A., et al. (2006). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Bioorganic & Medicinal Chemistry Letters. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127116/

- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Drug Delivery and Therapeutics. Available from: https://jddtonline.info/index.php/jddt/article/view/5895

- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Available from: https://www.benchchem.

- ChemicalBook. (2025). 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 75092-30-7. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82431081.htm

- Khan, I., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of the Chemical Society of Pakistan. Available from: https://jcsp.org.pk/index.php/jcsp/article/view/1004

- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Available from: https://www.benchchem.com/blog/application-notes-and-protocols-1-ethyl-4-iodo-5-methyl-1h-pyrazole-in-pharmaceutical-development/

- MilliporeSigma. 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: https://www.sigmaaldrich.com/US/en/product/enamine/ena458425118

- Kumar, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9587425/

- Khairulah, A.-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry. Available from: https://link.springer.com/article/10.1134/S107036322403023X

- Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: https://www.mdpi.com/1420-3049/26/13/3808

- The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Available from: https://livrepository.liverpool.ac.uk/3118944/

- Wang, X., et al. (2025). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available from: https://www.researchgate.net/publication/374828330_Synthesis_Antifungal_Activity_and_Structure-Activity_Relationships_of_Novel_3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic_Acid_Amides

- ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Available from: https://chemrxiv.org/engage/chemrxiv/article-details/65a6669f338633b003a3d249

- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: https://dergipark.org.tr/en/pub/joc/issue/57993/831518

- MPG.PuRe. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Available from: https://pure.mpg.de/rest/items/item_3232840/component/file_3232841/content

- Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. Available from: https://www.organicchemistrytutor.

- BLDpharm. 1198113-11-9|5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: https://www.bldpharm.com/products/1198113-11-9.html

- PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/643160

- TCI Chemicals. 5-Methyl-1-phenylpyrazole-4-carboxylic Acid. Available from: https://www.tcichemicals.com/US/en/p/M2692

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid | 1198113-11-9 [sigmaaldrich.com]

- 4. 1198113-11-9|5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 75092-30-7 [chemicalbook.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. scispace.com [scispace.com]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. asianpubs.org [asianpubs.org]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. analiza.com [analiza.com]

- 18. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. eurasianjournals.com [eurasianjournals.com]

- 22. How to Predict pKa | Rowan [rowansci.com]

- 23. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model [mdpi.com]

- 26. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid suppliers and price

The following is an in-depth technical guide and market analysis for 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid .

Strategic Sourcing, Synthesis, and Application in Drug Discovery[1]

Part 1: Executive Summary & Chemical Profile

5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1198113-11-9) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., RIP1 inhibitors) and advanced pharmaceutical scaffolds.[1] Its structural uniqueness lies in the C5-iodine functionality, which serves as a precise handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), orthogonal to the C4-carboxylic acid moiety.

Critical Distinction: Researchers must rigorously distinguish this compound from its regioisomer, 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 75092-30-7), which is thermodynamically more stable and often cheaper, but possesses completely different vector geometry for structure-activity relationship (SAR) studies.

Chemical Identity Table

| Property | Specification |

| CAS Number | 1198113-11-9 |

| IUPAC Name | 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C₅H₅IN₂O₂ |

| Molecular Weight | 252.01 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Key Functional Groups | C5-Iodide (Electrophile), C4-Carboxyl (Nucleophile/Electrophile) |

| Isomeric Purity | Critical Check: Ensure <0.5% of 4-iodo-5-carboxylic isomer |

Part 2: Market Analysis - Suppliers and Price

The market for this specific regioisomer is "Make-to-Order" or "Low Stock" driven. Unlike the 4-iodo isomer, the 5-iodo variant requires specific lithiation chemistry, making it less abundant in bulk catalogs.

Tiered Supplier Landscape

| Supplier Category | Vendor Examples | Availability | Pricing Tier | Strategic Fit |

| Primary Manufacturers | Enamine , BLDpharm | Stock (Gram scale) | High ( | Best for HTS and initial SAR; reliable purity. |

| Catalog Aggregators | MilliporeSigma , Fisher | Lead time: 2-3 weeks | High ( | Convenient for procurement compliance; often re-sourcing from Enamine. |

| Bulk Synthesis | Molaid , ChemicalBook (Vetted) | Lead time: 4-6 weeks | Medium ( | Best for scale-up (>100g); requires strict QC validation. |

Estimated Pricing Structure (2025-2026 Market)

Note: Prices are indicative of the US/EU market for research grade (97%+).

-

1 g: $150 - $250 USD

-

5 g: $450 - $700 USD

-

25 g: Inquire (Typically $1,500 - $2,200 USD)

-

Bulk (>100g): Custom synthesis quotes required; typically drops to

50/g depending on batch size.

Procurement Warning: If a vendor offers this CAS at <$1.00/g for small quantities, it is likely the wrong isomer (4-iodo-5-carboxylic acid) or mislabeled. Always request a 1H-NMR and NOESY spectrum before purchase.

Part 3: Technical Synthesis & Manufacturing

The synthesis of the 5-iodo isomer is kinetically controlled. Unlike electrophilic halogenation (which favors C4), the C5-iodo position is installed via directed lithiation due to the acidity of the C5-proton facilitated by the N1-methyl group.

Validated Synthetic Route

-

Starting Material: Ethyl 1-methyl-1H-pyrazole-4-carboxylate.

-

C5-Lithiation: Treatment with TMPMgCl·LiCl (Knochel-Hauser base) or n-BuLi at low temperature (-78°C). The N1-methyl group directs deprotonation to C5.

-

Iodine Quench: Addition of elemental Iodine (I₂) or NIS.

-

Hydrolysis: Saponification of the ester using LiOH or NaOH.

Synthesis Workflow Diagram

Caption: Regioselective synthesis via C5-lithiation to avoid the thermodynamic C4-iodo isomer.

Part 4: Applications in Drug Discovery[2]

This compound is a "linchpin" scaffold. It allows chemists to build complex molecules by reacting at two distinct vectors:

-

C4-Vector (Amide Coupling): Attachment of solubilizing tails or hinge-binding motifs.

-

C5-Vector (Suzuki/Sonogashira): Attachment of aryl/heteroaryl groups to access hydrophobic pockets.

Case Study: RIP1 Kinase Inhibitors Recent medicinal chemistry campaigns (e.g., Molaid, BenchChem data) utilize the 5-iodo-pyrazole core to synthesize fused ring systems like pyrano[4,3-c]pyrazol-4(1H)-ones .[1] The iodine atom is crucial for the subsequent cyclization steps or arylation to tune potency against Receptor Interacting Protein Kinase 1 (RIP1), a target for inflammatory diseases.

Part 5: Quality Control & Handling

QC Workflow: Isomer Differentiation

The most common failure mode in sourcing this compound is receiving the 4-iodo-5-carboxylic isomer.

Differentiation Protocol:

-

1H NMR: The target (5-iodo) has a proton at C3 . The isomer (4-iodo) also has a proton at C3 . Chemical shift analysis is insufficient without a reference.

-

NOESY (Definitive):

-

Target (5-iodo): The N1-Methyl group is spatially adjacent to the C5-Iodine. NO Cross-peak between N-Me and any aromatic proton (since H is at C3, far away).

-

Isomer (4-iodo): The N1-Methyl group is adjacent to C5-COOH.[2] The H is at C3.[3] Still no strong NOE.

-

13C NMR (C-I shift): Carbon attached to Iodine typically appears significantly upfield (shielded, ~60-90 ppm) compared to Carbon attached to Carboxyl.

-

HMBC: Look for correlation between N1-Methyl protons and the C5 carbon. If C5 is iodinated (Target), the C5 carbon will have a distinct chemical shift compared to if C5 is carboxylated (Isomer).

-

QC Decision Tree

Caption: Mandatory QC workflow to prevent regioisomer contamination in library synthesis.

References

-

Molaid Chemicals. (2025). Synthesis and Reaction Information for CAS 1198113-11-9. Retrieved from [Link]

-

Waldo, J. P., et al. (2008).[4] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry. (Contextual reference for iodination regioselectivity). Retrieved from [Link]

Sources

- 1. 5-碘-1-甲基-1H-吡唑-4-羧酸 - CAS号 1198113-11-9 - 摩熵化学 [molaid.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

A Comprehensive Safety and Handling Guide for 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety protocols and handling procedures for 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1198113-11-9).[1] Given the limited availability of a comprehensive, standalone Safety Data Sheet (SDS), this document synthesizes available data, information on structurally similar compounds, and established laboratory best practices to ensure the safe handling of this chemical.

Hazard Identification and Classification

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 1198113-11-9 | [1] |

| Molecular Formula | C5H5IN2O2 | |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk in the laboratory.

Handling

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

-

Personal Protective Equipment (PPE): A risk-based approach should be taken when selecting PPE.[6] The following are minimum requirements for handling 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid:

-

Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[7] A face shield should be worn for tasks with a higher risk of splashing.[6][8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6][7] Inspect gloves for any signs of degradation before use and change them frequently.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[7] For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[6]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator is recommended.[5][7]

-

Storage

-

General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9] Keep containers tightly sealed to prevent contamination and the escape of vapors.[3][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, and any relevant hazard warnings.[3]

Experimental Workflows and Safety Integration

The following diagrams illustrate the integration of safety protocols into standard laboratory workflows.

Personal Protective Equipment (PPE) Workflow

Caption: PPE selection and donning sequence for safe chemical handling.

Chemical Spill Response Workflow

Caption: Decision tree for responding to a chemical spill in the laboratory.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

-

If Swallowed: Rinse mouth with water.[12] Do NOT induce vomiting. Seek immediate medical attention.[12]

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing.[2] If skin irritation persists, seek medical attention.[11]

-

If in Eyes: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[11] If the person feels unwell, seek medical attention.[12]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Minor Spills: For small spills that do not pose an immediate health threat, trained laboratory personnel can manage the cleanup.[13][14][15]

-

Alert others in the immediate area.[14]

-

Wear appropriate PPE, including gloves, goggles, and a lab coat.[16]

-

Contain the spill using an inert absorbent material like vermiculite or sand.[13][17]

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[17]

-

Clean the spill area with soap and water.[16]

-

-

Major Spills: A major spill is one that is large in volume (>1 liter), involves a highly hazardous material, or poses a risk of fire or explosion.[14] In such cases:

-

Evacuate the laboratory immediately.[16]

-

Alert your institution's Environmental Health and Safety (EH&S) office and/or emergency services.[13][14]

-

Close the laboratory doors to contain any vapors.[16]

-

Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

-

Disposal Considerations

Dispose of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's EH&S office for specific guidance on hazardous waste disposal.

Toxicological Information

While specific toxicological data for this compound is limited, the hazard classifications suggest that it can cause harm if swallowed and may lead to skin, eye, and respiratory irritation. It is prudent to handle this compound as potentially toxic and to minimize all routes of exposure.

References

-

Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]

-

Lab Safety Emergency Chemical Spill Procedures | University of Hawaii at Manoa. (n.d.). Retrieved from [Link]

-

Preparing for Emergency Chemical Spills - Environment, Health & Safety. (n.d.). Retrieved from [Link]

-

Chemical Spill Response - Augusta University. (n.d.). Retrieved from [Link]

-

Emergency Response Guide for Laboratories. (n.d.). Retrieved from [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. Retrieved from [Link]

-

Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Retrieved from [Link]

-

Handling and Storing Chemicals - Lab Manager. (2017, July 10). Retrieved from [Link]

-

Safety Guidelines for Handling Chemicals - HPE Support. (n.d.). Retrieved from [Link]

-

How To Choose The Right PPE For Chemical Handling. (2025, December 2). Retrieved from [Link]

-

Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

-

Personal Protective Equipment and Chemistry - Chemical Safety Facts. (2023, October 12). Retrieved from [Link]

-

Storage instructions for chemical reagents. (2025, April 7). Retrieved from [Link]

-

A Guide to Handling and Storing Chemicals in a Lab - Laboratory Furniture Solutions. (2021, March 4). Retrieved from [Link]

-

Handling and Storage of Chemicals: - University of Ottawa. (2024, July 17). Retrieved from [Link]

-

1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 1198113-11-9|5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 4. support.hpe.com [support.hpe.com]

- 5. fishersci.com [fishersci.com]

- 6. hazchemsafety.com [hazchemsafety.com]

- 7. falseguridad.com [falseguridad.com]

- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]

- 9. Storage instructions for chemical reagents [en.hnybio.com]

- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 11. fishersci.com [fishersci.com]

- 12. keyorganics.net [keyorganics.net]

- 13. Lab Safety Emergency Chemical Spill Procedures | University of Hawaii at Manoa – Environmental Health & Safety Office [hawaii.edu]

- 14. Chemical Spill Response [augusta.edu]

- 15. cmu.edu [cmu.edu]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. ehs.wisc.edu [ehs.wisc.edu]

The Strategic Role of 5-Iodopyrazole Carboxylic Acids in Modern Drug Discovery: From Halogen Bonding to Complex Heterocycle Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a ubiquitous pharmacophore. However, the specific functionalization of this ring dictates its utility in rational drug design and late-stage diversification. 5-Iodopyrazole carboxylic acids (and their ester precursors) represent a highly privileged class of bifunctional building blocks. They offer orthogonal reactivity: the carboxylic acid moiety serves as an immediate handle for library generation (via amidation or esterification), while the 5-iodo substituent provides a dual function as both a potent halogen-bond donor in target binding and a reactive site for transition-metal-catalyzed cross-coupling.

This technical guide explores the mechanistic rationale, synthetic applications, and validated protocols for utilizing 5-iodopyrazole carboxylic acids in drug discovery workflows.

Mechanistic Rationale: The Dual-Threat of the 5-Iodo Motif

Halogen Bonding (X-Bonding) in Rational Drug Design

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region of a halogen atom (the

A premier example of this mechanism is found in the development of small-molecule inhibitors for Cytochrome P450 CYP121A1 , a critical target for antimycobacterial therapies[2]. Crystallographic studies reveal that when 5-iodopyrazole derivatives bind within the channel between P450 helices F and G, the pyrazole core stacks between Trp182 and Phe168. Crucially, the 5-iodine atom protrudes directly into the active site, engaging in strong hydrophobic and halogen-bonding interactions with surrounding amino acid residues[2]. This specific orientation is sterically and electronically driven by the 5-position of the pyrazole ring.

Orthogonal Synthetic Versatility

The presence of a carboxylic acid at the 4-position (e.g., 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid) allows for rapid derivatization. Researchers can synthesize "Y-shaped" molecules by coupling the carboxylic acid with various amines using coupling reagents like 1,1′-Carbonyldiimidazole (CDI)[2]. Because the carbon-iodine (C-I) bond is inert to standard peptide coupling conditions, the 5-iodo group remains perfectly intact for either direct biological evaluation (as a halogen bond donor) or subsequent late-stage functionalization via Suzuki, Sonogashira, or Catellani-type reactions[3][4].

Fig 1: Mechanistic pathway of CYP121A1 inhibition driven by 5-iodopyrazole halogen bonding.

Synthetic Applications: Constructing Complex Heterocycles

Beyond direct target inhibition, 5-iodopyrazole-4-carboxylic acids are invaluable precursors for synthesizing rigid, polycyclic azaheteroaromatics. A standout application is the synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones , which are

Tandem Coupling-Cyclization (Pd/C-Mediated)

The synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones is achieved via a one-pot, tandem C-C and C-O bond formation[5][7]. The reaction utilizes 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid and a terminal alkyne.

Causality of the Catalyst System:

-

Sonogashira-Type C-C Coupling: The Pd/C catalyst, in conjunction with CuI and PPh

, facilitates the oxidative addition of the C-I bond. The terminal alkyne is deprotonated by triethylamine (Et -

6-endo-dig Cyclization (C-O Bond Formation): The proximity of the 4-carboxylic acid to the newly formed 5-alkyne is thermodynamically primed for cyclization. The transition metal (Pd or Cu) activates the alkyne (

-activation), prompting the carboxylic acid oxygen to attack the alkyne via a 6-endo-dig pathway, yielding the fused

Fig 2: Synthetic workflow from amino-ester to pyrano[4,3-c]pyrazol-4(1H)-one via Pd/C catalysis.

Quantitative Data: Scope of Tandem Cyclization

The efficiency of the Pd/C-mediated tandem cyclization is highly dependent on the nature of the terminal alkyne. The table below summarizes the reaction scope and yields when reacting 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid with various alkynes under optimized conditions (10% Pd/C-PPh

| Terminal Alkyne Class | Representative Substrate | Yield (%) | Mechanistic Observation |

| Aliphatic Alkynes | 1-Hexyne | 72% | Proceeds smoothly; excellent regioselectivity for the 6-endo-dig product. |

| Hydroxyalkyl Alkynes | 2-Methyl-3-butyn-2-ol | 68% | Free hydroxyl groups are well-tolerated without competitive O-alkylation. |

| Aryl Alkynes | Phenylacetylene | 45-50% | Moderate yields due to competitive, rapid Glaser-type dimerization of the aryl alkyne. |

Data synthesized from Pal et al., Beilstein J. Org. Chem.[5]

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems. Visual cues (gas evolution, pH-dependent precipitation) serve as intrinsic checkpoints for reaction success.

Protocol 1: Synthesis of 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid

This two-step protocol converts a commercially available amino-ester into the target iodo-acid via a Sandmeyer-type reaction followed by saponification[7][8][9].

Step 1: Sandmeyer Diazotization and Iodination

-

Preparation: Suspend ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv) in aqueous HCl (3 N). Cool the mixture to 0 °C in an ice bath.

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO

, 1.2 equiv) dropwise. Validation Checkpoint: The solution should turn clear as the soluble diazonium salt forms. Stir for 30 minutes at 0 °C. -

Iodination: Slowly add an aqueous solution of potassium iodide (KI, 2.5 equiv). Validation Checkpoint: Immediate evolution of nitrogen gas (N

) will occur, and the solution will darken as the iodine is incorporated. -

Isolation: Heat the mixture gently to 60 °C for 1 hour to ensure complete nitrogen extrusion. Cool, extract with ethyl acetate, wash with sodium thiosulfate (to remove residual I

), dry over Na

Step 2: Ester Hydrolysis

-

Saponification: Dissolve the intermediate ester in a 1:1 mixture of THF and water. Add lithium hydroxide (LiOH, 10.0 equiv)[9].

-

Reaction: Stir at 25 °C for 15 hours. The biphasic mixture will become homogeneous as the carboxylate salt forms.

-

Acidification (Self-Validation): Concentrate the mixture under reduced pressure to remove THF. Slowly add 2 N HCl until the pH reaches exactly 5. Validation Checkpoint: A dense white/pale precipitate of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid will crash out of the aqueous solution[9]. Filter and dry under vacuum.

Protocol 2: Pd/C-Mediated Tandem Coupling-Cyclization

This protocol generates pyrano[4,3-c]pyrazol-4(1H)-ones in a single pot[5].

-

Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), 10% Pd/C (0.035 equiv), triphenylphosphine (PPh

, 0.3 equiv), and copper(I) iodide (CuI, 0.06 equiv). -

Reagent Addition: Add anhydrous ethanol (solvent) followed by triethylamine (Et

N, 5.0 equiv) and the terminal alkyne (e.g., 1-hexyne, 2.0 equiv). -

Reaction: Heat the mixture to 70–80 °C for 16 hours. Validation Checkpoint: The consumption of the starting material can be tracked via TLC (UV active); the formation of the highly conjugated pyranopyrazolone will exhibit a distinct Rf shift and strong UV absorbance.

-

Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove the Pd/C and Cu salts, concentrate the filtrate, and purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 6-substituted pyrano[4,3-c]pyrazol-4(1H)-one.

References

-

Recent Advances in the Synthesis of 2-Pyrones MDPI[Link]

-

5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding MDPI[Link]

-

Pd/C-mediated synthesis of α-pyrone fused with a five-membered nitrogen heteroaryl ring: A new route to pyrano[4,3-c]pyrazol-4(1H)-ones Beilstein Journals[Link]

-

Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation ACS Publications[Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles MDPI[Link]

-

Pd-Catalyzed C−H Annulation of Five-Membered Heteroaryl Halides with Norbornene Derivatives Academia.edu[Link]

- Inhibitors of RIP1 kinase and methods of use thereof (US11072607B2)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) Pd-Catalyzed C−H Annulation of Five-Membered Heteroaryl Halides with Norbornene Derivatives [academia.edu]

- 5. BJOC - Pd/C-mediated synthesis of α-pyrone fused with a five-membered nitrogen heteroaryl ring: A new route to pyrano[4,3-c]pyrazol-4(1H)-ones [beilstein-journals.org]

- 6. Recent Advances in the Synthesis of 2-Pyrones [mdpi.com]

- 7. Pd/C-mediated synthesis of α-pyrone fused with a five-membered nitrogen heteroaryl ring: A new route to pyrano[4,3-c]pyrazol-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Pd/C-mediated synthesis of α-pyrone fused with a five-membered nitrogen heteroaryl ring: A new route to pyrano[4,3-c]pyrazol-4(1H)-ones [beilstein-journals.org]

- 9. US11072607B2 - Inhibitors of RIP1 kinase and methods of use thereof - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid: An Application Note and Protocol

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Specifically, the introduction of a halogen, such as iodine, at the C5 position and a carboxylic acid at the C4 position of a 1-methylpyrazole core creates a versatile intermediate, 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. This compound serves as a valuable building block for the synthesis of more complex molecules through various cross-coupling reactions, making it a key component in the development of novel therapeutics and agrochemicals.